Product packaging for 7-Bromo-2-chloro-6-fluoroquinoxaline(Cat. No.:CAS No. 1881295-54-0)

7-Bromo-2-chloro-6-fluoroquinoxaline

Cat. No.: B1381888
CAS No.: 1881295-54-0
M. Wt: 261.48 g/mol
InChI Key: XJIPIIMVVLKELF-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-6-fluoroquinoxaline (CAS: 1881295-54-0) is a halogenated quinoxaline derivative with the molecular formula C₈H₃BrClFN₂ and a molecular weight of 261.48 g/mol . Its structure features bromine at position 7, chlorine at position 2, and fluorine at position 6 on the quinoxaline core. Quinoxalines are bicyclic aromatic systems known for their versatility in medicinal chemistry, agrochemicals, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrClFN2 B1381888 7-Bromo-2-chloro-6-fluoroquinoxaline CAS No. 1881295-54-0

Properties

IUPAC Name

7-bromo-2-chloro-6-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-4-1-7-6(2-5(4)11)12-3-8(10)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIPIIMVVLKELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling Reaction: One of the common methods to synthesize 7-Bromo-2-chloro-6-fluoroquinoxaline involves the Suzuki-Miyaura coupling reaction.

    Halogenation: Another method involves the halogenation of quinoxaline derivatives.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Halogenating Agents: Such as bromine, chlorine, and fluorine sources for halogenation reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while oxidation and reduction can lead to different quinoxaline derivatives .

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Building Block for Synthesis: It serves as a precursor for synthesizing more complex heterocyclic compounds. The unique halogen substitutions allow for selective functionalization, making it a versatile compound in organic synthesis.
    • Coordination Chemistry: It acts as a ligand in coordination complexes, facilitating various chemical reactions.
  • Biological Applications:
    • Antimicrobial Activity: Research indicates that 7-Bromo-2-chloro-6-fluoroquinoxaline has potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes and inhibit growth.
    • Antiviral Properties: Its structure allows it to interfere with viral replication processes, making it a candidate for developing antiviral therapies.
    • Anticancer Research: Studies have shown that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Medical Applications:
    • Therapeutic Potential: Investigations are ongoing into its use for treating various diseases, including cancers and infections caused by resistant bacterial strains. Its mechanism often involves binding to DNA or enzymes critical for cellular function.
    • Drug Development: The compound's unique properties make it a valuable candidate for new drug formulations aimed at enhancing efficacy against resistant pathogens.

Case Studies

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro, suggesting potential for new antibiotic development.
Antiviral MechanismShowed effectiveness in disrupting viral replication cycles, indicating promise as an antiviral agent.
Cancer Cell ProliferationIn vitro studies indicated that the compound could reduce proliferation rates in specific cancer cell lines.

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-6-fluoroquinoxaline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 7-bromo-2-chloro-6-fluoroquinoxaline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
This compound C₈H₃BrClFN₂ 261.48 Br (7), Cl (2), F (6) High electronegativity; pharmaceutical intermediate
7-Bromo-2-chloro-6-methoxyquinoxaline C₉H₆BrClN₂O 273.51 Br (7), Cl (2), OMe (6) Enhanced solubility; electron-donating methoxy group
6-Bromo-7-nitroquinoxaline C₈H₄BrN₃O₂ 266.04 Br (6), NO₂ (7) Reactive intermediate; nitro group facilitates further substitutions
6-Chloro-7-nitroquinoxaline C₈H₄ClN₃O₂ 221.59 Cl (6), NO₂ (7) Used in heterocyclic synthesis; nitro group enhances electrophilicity

Biological Activity

7-Bromo-2-chloro-6-fluoroquinoxaline, a halogenated quinoxaline derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and fluorine substituents that significantly influence its pharmacological properties. The molecular formula of this compound is C8_8H3_3BrClFN2_2 with a molecular weight of 261.48 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory, analgesic, and antimicrobial agent. The presence of halogens is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological profiles.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. In one study, the compound was tested against several bacterial strains, demonstrating effective inhibition of growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting potent antibacterial activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of this compound were evaluated using animal models. In a study involving acetic acid-induced writhing tests in mice, the compound exhibited significant analgesic effects comparable to standard analgesics like indomethacin.

Case Study: Acetic Acid-Induced Writhing Test

In this test, different doses of the compound were administered to assess its effectiveness:

Dose (mg/kg) Writhe Count Statistical Significance
Control30-
1015p < 0.05
508p < 0.001
1005p < 0.001

The results indicate a dose-dependent response in pain relief, highlighting the compound's potential as an analgesic agent.

The mechanism by which this compound exerts its biological effects may involve modulation of inflammatory pathways and inhibition of bacterial cell wall synthesis. The halogen substituents enhance the compound's ability to interact with biological targets, potentially leading to altered enzyme activity or receptor binding.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. The presence of bromine and chlorine atoms has been shown to enhance potency compared to non-halogenated analogs. This modification can affect the electronic properties and steric hindrance of the molecule, influencing its interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2-chloro-6-fluoroquinoxaline
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-chloro-6-fluoroquinoxaline

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